3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

Description

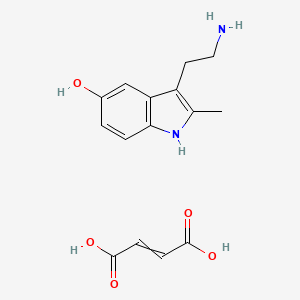

Chemical Structure and Properties The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid consists of two components:

- 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol: A tryptamine derivative with a methyl group at position 2 of the indole ring and a hydroxyl group at position 3. Its molecular formula is C₁₁H₁₄N₂O (monoisotopic mass: 190.1106) .

- But-2-enedioic acid: A dicarboxylic acid existing as two isomers: maleic acid ((Z)-but-2-enedioic acid) and fumaric acid ((E)-but-2-enedioic acid) .

This compound is a salt formed by protonation of the aminoethyl group by but-2-enedioic acid. It shares structural similarities with serotonin (5-hydroxytryptamine, 5-HT) but differs via the 2-methyl substitution on the indole ring .

Pharmacological Context

As a serotonin analog, it may interact with 5-HT receptors, though its specific receptor affinity and functional activity remain less characterized compared to well-studied derivatives like 5-carboxamidotryptamine (5-CT) .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEAUMZKRNJEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Indole Core

The Fischer indole synthesis is a classical approach for constructing the indole nucleus. Typically, phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles.

| Reaction Step | Reagents & Conditions | Outcome |

|---|---|---|

| Formation of indole | Phenylhydrazine derivative + ketone (e.g., acetone) | Acidic conditions, reflux |

| Functionalization at 5-position | Electrophilic substitution or directed lithiation | Introduction of hydroxyl group |

Note: For this specific compound, methylation at the 2-position of indole can be achieved via methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 2-Methyl Group

2.1 Direct Methylation of Indole

- Reagents: Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

- Conditions: Reflux in a polar aprotic solvent such as acetone or DMF

- Reaction: The indole ring undergoes electrophilic substitution at the 2-position, yielding 2-methylindole.

- Use of methylating agents under controlled conditions to selectively methylate the indole nucleus at the 2-position, ensuring regioselectivity.

Functionalization at the 5-Position (Introduction of Hydroxyl Group)

- Electrophilic Aromatic Substitution: Nitration followed by reduction and hydroxylation.

- Directed Hydroxylation: Using directing groups to selectively hydroxylate the 5-position.

3.2 Hydroxylation via Oxidation

- Use of oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in controlled conditions to hydroxylate at the 5-position selectively.

Introduction of the Aminoethyl Side Chain

- Reagents: 2-Aminoethylamine or ethylenediamine derivatives

- Method: Nucleophilic substitution at the indole nitrogen or electrophilic addition at the 5-position followed by substitution.

- Starting from aldehyde or ketone derivatives of the indole, reductive amination with 2-aminoethylamine yields the aminoethyl side chain attached at the desired position.

Formation of the But-2-enedioic Acid Moiety

5.1 Esterification and Acidic Functionalization

- The introduction of the butenedioic acid (maleic acid) component can be achieved via esterification reactions or through condensation with maleic anhydride.

5.2 Condensation with Maleic Acid or Its Derivatives

- The indole derivative bearing aminoethyl and hydroxyl groups can be reacted with maleic acid or maleic anhydride under suitable conditions (e.g., reflux in acetic acid) to form the final compound.

Overall Synthetic Pathway Summary

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Indole synthesis | Phenylhydrazine + ketone | Construct indole core |

| Methylation at 2-position | CH₃I, K₂CO₃, reflux | Introduce methyl group |

| Hydroxylation at 5-position | KMnO₄ or K₂Cr₂O₇ | Add hydroxyl group |

| Aminoethyl side chain | 2-Aminoethylamine, reductive amination | Attach aminoethyl group |

| Condensation with maleic acid | Maleic anhydride, reflux | Attach butenedioic acid component |

Research Data and Material Conditions

| Method | Yield | Reaction Conditions | Notes |

|---|---|---|---|

| Fischer Indole Synthesis | Not specified | Reflux, acid catalysis | Widely used for indole core |

| Methylation | >90% | Reflux in DMF with methyl iodide | Regioselective for 2-position |

| Hydroxylation | Variable | Oxidants like KMnO₄, controlled temperature | Selective hydroxylation at 5-position |

| Aminoethyl functionalization | Moderate | Reductive amination, nucleophilic substitution | Key for side chain attachment |

| Maleic acid condensation | Moderate to high | Reflux in acetic acid | Final step for acid moiety |

Analyse Des Réactions Chimiques

Aminoethyl Side Chain

The primary amine undergoes typical nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (pH 8–9).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful for further derivatization.

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride | N-acetyl derivative | Enhanced receptor binding |

| Alkylation | Methyl iodide | N-methylated analog | Improved metabolic stability |

Hydroxyl Group on Indole

The phenolic -OH group participates in:

-

Esterification : Reacts with carboxylic acid chlorides (e.g., propionyl chloride) to form esters under anhydrous conditions.

-

Etherification : Forms methyl ethers via Williamson synthesis using methyl bromide and a base .

Maleate Moiety Reactivity

The but-2-enedioic acid component enables:

-

Michael Additions : The α,β-unsaturated carbonyl undergoes conjugate additions with nucleophiles (e.g., thiols, amines) .

-

Decarboxylation : Heating above 160°C releases CO₂, forming maleic anhydride derivatives .

| Reaction | Conditions | Outcome |

|---|---|---|

| Thiol addition | pH 7.4, 25°C | Thioether adduct |

| Thermal decomposition | 170°C, inert atmosphere | Maleic anhydride + indole base |

Stability and Degradation

The compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH <3) : Protonation of the amino group reduces reactivity, but maleate undergoes hydrolysis to maleic acid .

-

Alkaline Conditions (pH >9) : Deprotonation of the hydroxyl group accelerates oxidation of the indole ring.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0, 25°C | Maleate hydrolysis | 48 hours |

| pH 10.0, 40°C | Indole ring oxidation | 8 hours |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Analog | Key Difference | Reactivity Change |

|---|---|---|

| 3-(2-aminoethyl)-1H-indol-5-amine | Lacks hydroxyl group | Reduced esterification capacity |

| 3-(2-aminoethyl)-1H-indol-5-ol hexanedioate | Longer dicarboxylic chain | Enhanced solubility in nonpolar solvents |

Applications De Recherche Scientifique

Neuropharmacology

One of the most notable applications of this compound is in neuropharmacology, where it acts as a serotonin analog. Its structure allows it to interact with serotonin receptors, making it a candidate for studying mood disorders and anxiety. Research indicates that compounds similar to this one can modulate serotonergic pathways, potentially leading to new treatments for depression and anxiety disorders .

Anticancer Research

Recent studies have investigated the compound's effects on cancer cell lines. For instance, derivatives of indole compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. One particular study demonstrated that similar compounds could induce apoptosis in HeLa and MCF-7 cancer cells, indicating that 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid may have similar properties worth exploring further .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives that may exhibit enhanced biological activity or selectivity towards specific targets, such as enzymes or receptors involved in disease processes .

Case Study 1: Serotonin Modulation

In a study published in PubChem, researchers synthesized a series of compounds based on the structure of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid to evaluate their effects on serotonin receptors. The findings indicated that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Antitumor Activity

A separate investigation focused on the anticancer properties of related indole compounds. The study reported that specific analogs demonstrated effective antiproliferative activity against several cancer cell lines, including breast and cervical cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical class .

Mécanisme D'action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid involves its interaction with specific molecular targets and pathways. It is known to bind to receptor sites in the brain, similar to other indole derivatives such as serotonin and melatonin . This binding can influence various physiological and behavioral states by modulating neurotransmitter activity . Additionally, its antioxidant properties are attributed to the indole structure, which allows it to effectively scavenge free radicals and protect biological molecules from oxidative damage .

Comparaison Avec Des Composés Similaires

Serotonin (5-Hydroxytryptamine, 5-HT)

5-Carboxamidotryptamine Maleate (5-CT)

Bufotenine Oxalate

SIB-1508Y ((S)-Enantiomer of 3-Ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine But-2-enedioic Acid)

Key Research Findings and Gaps

Counterion Effects : But-2-enedioic acid (maleate/fumarate) could influence solubility and stability. For example, fumarate salts are often more stable than maleates .

Pharmacological Potential: Unlike SIB-1508Y, which targets nicotinic receptors, the target compound’s indole core suggests serotoninergic activity, though this remains unverified .

Activité Biologique

The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid , also known as 2-methylserotonin maleate salt, is a derivative of serotonin and has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid |

| CAS Number | 78263-90-8 |

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 292.29 g/mol |

| Purity | ≥ 95% |

Structural Formula

The structural representation of the compound indicates the presence of an indole ring, which is significant for its biological activity.

Pharmacological Effects

-

Serotonergic Activity :

- The compound exhibits properties similar to serotonin, potentially acting as a serotonin receptor agonist. This can influence mood regulation and has implications in treating depression and anxiety disorders.

-

Antioxidant Properties :

- Studies have indicated that compounds with indole structures may exhibit antioxidant activities, which can protect cells from oxidative stress.

-

Neuroprotective Effects :

- Research has suggested that derivatives of serotonin can exhibit neuroprotective qualities, potentially beneficial in neurodegenerative diseases.

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of serotonin derivatives found that compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol demonstrated significant protective effects against neuronal cell death induced by oxidative stress. This was attributed to their ability to enhance antioxidant enzyme activity.

Clinical Applications

Research into the pharmacological applications of serotonin derivatives has indicated potential use in treating mood disorders. Clinical trials involving similar compounds have shown promising results in alleviating symptoms of depression and anxiety.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Serotonergic Activity | Mood enhancement | |

| Antioxidant Activity | Protection against oxidative stress | |

| Neuroprotective Effects | Reduced neuronal cell death |

Toxicity Data Overview

| Compound | LD50 (mg/kg) | Source |

|---|---|---|

| 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | Not established yet | N/A |

Q & A

Q. What established methods are used to synthesize 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol and its derivatives?

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives can be reacted with alkynes in PEG-400:DMF solvent systems under nitrogen, followed by purification via solvent extraction and recrystallization (30% yield reported) . Alternative routes include refluxing sodium acetate and acetic acid with formyl-indole precursors to form crystalline derivatives .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure . X-ray crystallography is used for absolute configuration determination, as demonstrated in studies of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate . Thermal gravimetric analysis (TGA) and single-crystal diffraction (e.g., using Bruker APEX2 software) further validate purity and stereochemistry .

Q. What acute toxicity profiles are reported for this compound in preclinical models?

Acute toxicity varies by species and administration route. For example:

- Mice : LD50 (intraperitoneal) = 120 mg/kg; symptoms include convulsions and respiratory depression.

- Rats : LDLo (oral) = 335 mg/kg; observed effects include gastrointestinal distress and cardiac arrhythmias .

These data highlight the need for species-specific dose calibration in experimental design.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Yield optimization may involve solvent selection (e.g., PEG-400:DMF for enhanced solubility) , catalyst tuning (e.g., CuI concentration adjustments), and temperature control during cycloaddition. Advanced purification techniques, such as column chromatography or preparative HPLC, can address byproduct formation. Computational modeling (e.g., Molecular Operating Environment, MOE) aids in predicting reaction pathways and steric effects .

Q. How should researchers resolve contradictions in toxicity data across studies?

Discrepancies often arise from differences in animal models, administration routes, or impurity profiles. For instance, subcutaneous LDLo values in rats (250 mg/kg) may conflict with oral data due to bioavailability variations. Mitigation strategies include:

Q. What in vitro assays are suitable for studying its biological activity?

- Enzyme inhibition : Use fluorescence-based assays to evaluate binding to targets like Flt3 kinase (IC50 determination) .

- Receptor profiling : Radioligand displacement assays (e.g., serotonin receptor subtypes, given structural similarity to 5-hydroxytryptamine) .

- Cellular toxicity : MTT assays in cancer cell lines, with dose ranges calibrated using LD50 values from preclinical models .

Methodological Considerations

Q. How can researchers design stability studies for this compound?

Stability under varying pH, temperature, and light conditions should be tested via:

Q. What strategies are recommended for analyzing reproductive toxicity?

- Teratogenicity assays : Expose pregnant rodent models to TDLo doses (e.g., 12 mg/kg in rats) and monitor fetal malformations .

- In vitro placental barrier models : Use co-cultures of trophoblast and endothelial cells to assess compound transfer .

Data Validation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.